molecular formula C20H30O2 B7841455 Continentalic acid

Continentalic acid

Cat. No.: B7841455
M. Wt: 302.5 g/mol
InChI Key: MHVJRKBZMUDEEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Delta8(14)-Pimaric acid is a naturally occurring diterpene resin acid found in the oleoresin of pine trees It is a member of the pimarane family of diterpenes, which are known for their complex structures and diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Continentalic acid can be achieved through several methods. One common approach involves the oxidation of abietic acid, another diterpene resin acid, using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically takes place in an organic solvent like acetone or dichloromethane under controlled temperature and pH conditions.

Industrial Production Methods: Industrial production of this compound often involves the extraction and purification from pine oleoresin. The process includes solvent extraction, followed by chromatographic separation techniques to isolate the desired compound. The purity of the final product is ensured through recrystallization and spectroscopic analysis.

Chemical Reactions Analysis

Types of Reactions: Delta8(14)-Pimaric acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives, such as pimaric acid lactones.

    Reduction: Reduction reactions can convert Continentalic acid into its corresponding alcohols.

    Substitution: It can undergo substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in solvents like acetone or dichloromethane.

    Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.

    Substitution: Halogens (chlorine, bromine) in the presence of catalysts like iron or aluminum chloride.

Major Products:

    Oxidation: Pimaric acid lactones and other oxidized derivatives.

    Reduction: Pimaric alcohols.

    Substitution: Halogenated pimaric acids.

Scientific Research Applications

    Chemistry: It serves as a precursor for the synthesis of other complex diterpenes and resin acids.

    Biology: It exhibits antimicrobial and anti-inflammatory properties, making it a candidate for developing new therapeutic agents.

    Medicine: Research has shown its potential in treating inflammatory diseases and infections.

    Industry: It is used in the production of varnishes, adhesives, and other resin-based products.

Mechanism of Action

The biological effects of Continentalic acid are primarily mediated through its interaction with cellular signaling pathways. It has been shown to inhibit the production of pro-inflammatory cytokines by modulating the activity of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs). Additionally, it can disrupt bacterial cell membranes, leading to antimicrobial effects.

Comparison with Similar Compounds

Delta8(14)-Pimaric acid is unique among diterpene resin acids due to its specific structure and biological activities. Similar compounds include:

    Abietic acid: Another diterpene resin acid with similar chemical properties but different biological activities.

    Dehydroabietic acid: Known for its antimicrobial properties, it differs in its oxidation state and structure.

    Isopimaric acid: Shares structural similarities but exhibits distinct biological effects.

Delta8(14)-Pimaric acid stands out due to its specific interactions with cellular pathways and its potential therapeutic applications.

Properties

IUPAC Name

7-ethenyl-1,4a,7-trimethyl-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthrene-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O2/c1-5-18(2)12-9-15-14(13-18)7-8-16-19(15,3)10-6-11-20(16,4)17(21)22/h5,13,15-16H,1,6-12H2,2-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHVJRKBZMUDEEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2C(=C1)CCC3C2(CCCC3(C)C(=O)O)C)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20861776
Record name Pimara-8(14),15-dien-18-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20861776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Continentalic acid
Reactant of Route 2
Continentalic acid
Reactant of Route 3
Continentalic acid
Reactant of Route 4
Continentalic acid
Reactant of Route 5
Continentalic acid
Reactant of Route 6
Continentalic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.